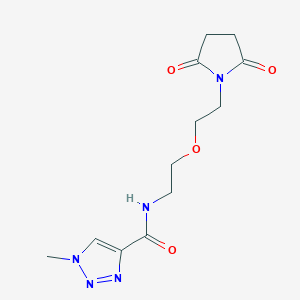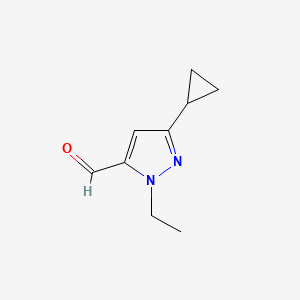![molecular formula C26H38N4O2Si B2771049 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)- CAS No. 821794-86-9](/img/structure/B2771049.png)
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)- is a useful research compound. Its molecular formula is C26H38N4O2Si and its molecular weight is 466.701. The purity is usually 95%.
BenchChem offers high-quality 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-[3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]propyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereoselective Synthesis and NMR Analysis
One application in scientific research involves the stereoselective synthesis of pyrrolo[2,3‐d]pyrimidine derivatives. For instance, solid-liquid phase-transfer glycosylation has been used for the synthesis of pyrrolo[2,3-d]pyrimidine α‐ and β‐D‐ribonucleosides, showcasing the potential of this compound in the creation of nucleoside analogs. Such methods provide insights into the stereoselective synthesis processes, which are crucial for developing pharmaceuticals and research chemicals (Rosemeyer & Seela, 1988).
Organic Synthesis
Another significant application is highlighted in the synthesis of substituted 7H-pyrrolo[2,3-d]pyrimidin-4-amines, utilizing phosphorus pentoxide in organic synthesis. This method demonstrates the compound's utility in generating new series of substances that could have varied applications, from materials science to biochemistry (Jørgensen, Girgis, & Pedersen, 1985).
Inhibitory Activity Studies
Research also delves into the inhibitory activity of N-methyl isomers of 2-amino-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one, showcasing the compound's relevance in enzyme inhibition studies. This area of research is pivotal for understanding the mechanisms of action of potential therapeutic agents (Seela, Bussmann, Götze, & Rosemeyer, 1984).
Radioligand Development
Additionally, the synthesis of radiolabeled analogs for corticotropin-releasing hormone type 1 receptor (CRHR1) using pyrrolo[2,3-d]pyrimidin-4-yl amine derivatives exemplifies its application in developing diagnostic and therapeutic radioligands. This research contributes significantly to the field of nuclear medicine and pharmacological studies (Hsin et al., 2000).
properties
IUPAC Name |
7-[3-[tert-butyl(dimethyl)silyl]oxypropyl]-6-(1-ethoxyethenyl)-5-(4-methylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N4O2Si/c1-9-31-19(3)23-21(20-13-11-18(2)12-14-20)22-24(27)28-17-29-25(22)30(23)15-10-16-32-33(7,8)26(4,5)6/h11-14,17H,3,9-10,15-16H2,1-2,4-8H3,(H2,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXQFMNKCKHQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)C1=C(C2=C(N=CN=C2N1CCCO[Si](C)(C)C(C)(C)C)N)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N4O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-ethyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2770977.png)
![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)

![Tert-butyl N-[2-(4-bromotriazol-2-yl)ethyl]carbamate](/img/structure/B2770980.png)
![(2E)-3-[(4-ethylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2770982.png)

